Cyclopentanone, 2-[bis(4-methylphenyl)methylene]-
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Overview
Description
Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- is an organic compound with the molecular formula C21H20O. It is also known as (2E,5E)-2,5-Bis(4-methylbenzylidene)cyclopentanone. This compound is characterized by its cyclopentanone core with two 4-methylphenyl groups attached via methylene bridges. It is a yellow crystalline solid with a melting point of approximately 235-236°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- can be synthesized through a condensation reaction between cyclopentanone and 4-methylbenzaldehyde. The reaction typically involves the use of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the condensation process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the methylene bridges.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-methoxybenzylidene)cyclopentanone: Similar structure with methoxy groups instead of methyl groups.
2,5-Bis(4-chlorobenzylidene)cyclopentanone: Similar structure with chloro groups instead of methyl groups.
2,6-Bis(4-methoxybenzylidene)cyclohexanone: Similar structure with a cyclohexanone core instead of cyclopentanone.
Uniqueness
Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- is unique due to its specific substitution pattern and the presence of two 4-methylphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
56005-43-7 |
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Molecular Formula |
C20H20O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-[bis(4-methylphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C20H20O/c1-14-6-10-16(11-7-14)20(18-4-3-5-19(18)21)17-12-8-15(2)9-13-17/h6-13H,3-5H2,1-2H3 |
InChI Key |
ZAMIQEUSRQPWMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2CCCC2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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